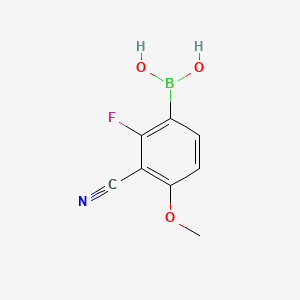
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride is an organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of an aminomethyl group, a fluorine atom, and a sulfonamide group attached to a benzene ring, with the hydrochloride salt form enhancing its solubility and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a benzene derivative followed by reduction to introduce the aminomethyl group. The fluorine atom is then introduced via halogenation, and the sulfonamide group is added through sulfonation reactions. The final step involves the formation of the hydrochloride salt to improve the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to achieve the desired quality.
化学反应分析
Types of Reactions
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation reactions may involve reagents like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as sulfonic acids, amines, and halogenated benzene derivatives.
科学研究应用
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group and the sulfonamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The fluorine atom may enhance the compound’s binding affinity and specificity through electronic effects.
相似化合物的比较
Similar Compounds
4-(Aminomethyl)benzenesulfonamide: Lacks the fluorine atom, which may result in different binding properties and biological activities.
2-Fluorobenzenesulfonamide: Lacks the aminomethyl group, affecting its overall reactivity and applications.
4-(Aminomethyl)-2-chlorobenzenesulfonamide: Similar structure but with chlorine instead of fluorine, leading to different chemical and biological properties.
Uniqueness
4-(Aminomethyl)-2-fluorobenzenesulfonamide hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group, which confer specific electronic and steric properties. These features enhance its potential as a versatile intermediate in organic synthesis and its applicability in medicinal chemistry for developing new therapeutic agents.
属性
分子式 |
C7H10ClFN2O2S |
|---|---|
分子量 |
240.68 g/mol |
IUPAC 名称 |
4-(aminomethyl)-2-fluorobenzenesulfonamide;hydrochloride |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c8-6-3-5(4-9)1-2-7(6)13(10,11)12;/h1-3H,4,9H2,(H2,10,11,12);1H |
InChI 键 |
MOBBLDNAPVAKNV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CN)F)S(=O)(=O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


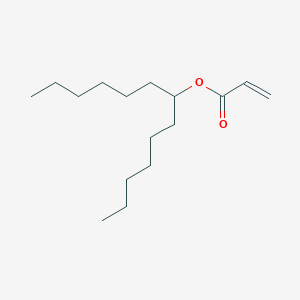
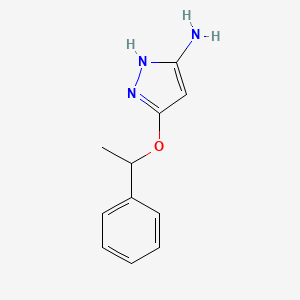
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-4-methylpentanoic acid](/img/structure/B14026571.png)
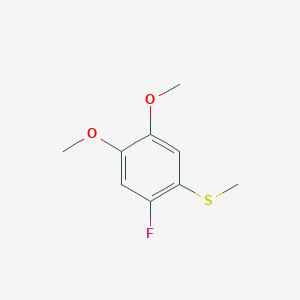
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b]thiepin-8-yl pivalate](/img/structure/B14026589.png)
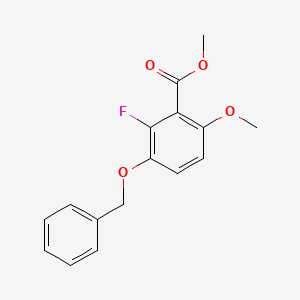
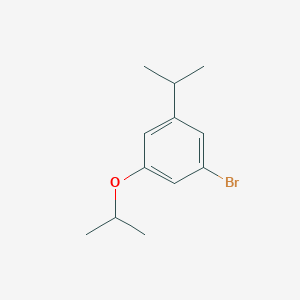
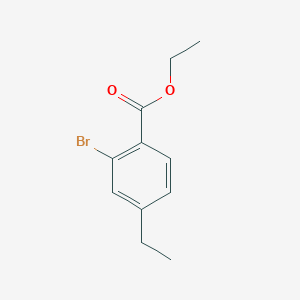
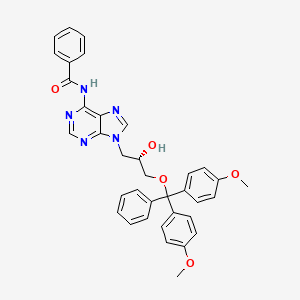
![3-oxo-3-[[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid](/img/structure/B14026618.png)
